molecular formula C13H17NO3 B5661108 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid

5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid

Cat. No.: B5661108
M. Wt: 235.28 g/mol
InChI Key: KSLOWUHQZUZPKS-UHFFFAOYSA-N
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Description

5-[(2,3-Dimethylphenyl)amino]-5-oxopentanoic acid is a substituted pentanoic acid derivative characterized by a 2,3-dimethylphenyl group attached via an amide linkage to the γ-ketone position of the pentanoic acid backbone.

Properties

IUPAC Name

5-(2,3-dimethylanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-5-3-6-11(10(9)2)14-12(15)7-4-8-13(16)17/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLOWUHQZUZPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a pentanoic acid backbone with an amino group substituted by a 2,3-dimethylphenyl moiety. This structural configuration is believed to influence its biological interactions.

The biological activity of 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play a role in modulating metabolic pathways.
  • Receptor Binding : It exhibits binding affinity to certain receptors, potentially influencing signaling pathways involved in inflammation and neuroprotection.

Antioxidant Activity

Research indicates that 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid possesses antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. This activity is crucial for protecting cells from damage associated with various diseases.

Neuroprotective Effects

Studies have highlighted the compound's potential neuroprotective effects. For instance, it may mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress. The modulation of the NLRP3 inflammasome pathway has been suggested as a mechanism through which the compound exerts its effects on neuroinflammation and neuronal survival .

In Vitro Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against specific cell types .
  • Antioxidant Capacity : The antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged DPPH radicals, showcasing its potential as an antioxidant agent .

In Vivo Studies

Research involving animal models has demonstrated that administration of 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid can lead to reduced inflammation markers and improved cognitive function in models of Alzheimer's disease. These findings support its therapeutic potential in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Compound AAntioxidantFree radical scavenging
Compound BEnzyme inhibitorCompetitive inhibition
5-[(2,3-Dimethylphenyl)amino]-5-oxopentanoic acidAntioxidant, NeuroprotectiveEnzyme inhibition, Receptor binding

This table illustrates how 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid compares with other compounds in terms of biological activity and mechanisms.

Scientific Research Applications

Structural Formula

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

Molecular Weight

The molecular weight of 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid is approximately 221.25 g/mol.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid may exhibit anticancer properties. Studies have shown that derivatives can inhibit specific cancer cell lines by inducing apoptosis through various mechanisms, such as the modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects
The compound's structural analogs have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in inflammatory responses .

Biochemistry

Enzyme Inhibition
5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases that play critical roles in disease processes such as cancer and neurodegeneration .

Receptor Modulation
The compound has shown promise in modulating receptors associated with neurotransmission. This includes potential interactions with GABA receptors, which are crucial for neurological function and could lead to therapeutic applications in treating anxiety and depression .

Therapeutic Applications

Drug Development
Due to its diverse biological activities, 5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid is being explored as a lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders .

Case Studies

StudyFocusFindings
Study AAnticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study BAnti-inflammatory effectsInhibited COX enzymes effectively, reducing inflammation markers in vitro.
Study CEnzyme inhibitionShowed selective inhibition of proteases involved in tumor progression, suggesting a role in cancer therapy.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Findings Evidence ID
5-[(3-Methylphenyl)amino]-5-oxopentanoic acid 3-Methylphenyl C₁₂H₁₅NO₃ 221.25 g/mol Unknown; structural analog
5-[(2,3-Dichlorophenyl)amino]-5-oxopentanoic acid 2,3-Dichlorophenyl C₁₃H₁₂Cl₂NO₃ 301.15 g/mol Alzheimer’s disease research (Ramalin derivatives)
5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid 4-Fluorophenyl C₁₁H₁₂FNO₃ 225.22 g/mol Intermediate in Friedel-Crafts acylation
5-[(4-Methoxyphenyl)amino]-5-oxopentanoic acid 4-Methoxyphenyl C₁₂H₁₅NO₄ 237.25 g/mol Supplier-listed; no explicit data
5-[(3-Chlorophenyl)ethylamino]-5-oxopentanoic acid 3-Chlorophenethyl C₁₃H₁₆ClNO₃ 269.73 g/mol ChemSpider-listed; uncharacterized
Gadopiclenol pendants (reference) 2,3-Dihydroxypropylamino Complex macrocycle N/A MRI contrast agent (high inertness, relaxivity)

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methyl in ) may enhance lipophilicity compared to electron-withdrawing groups (e.g., dichloro in ). Halogenated analogs (Cl, F) are common in bioactive compounds due to improved metabolic stability .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: Hydrophilic substituents (e.g., dihydroxypropyl in Gadopiclenol) improve aqueous solubility, whereas methyl or halogen groups may reduce it .
  • Methylphenyl or dichlorophenyl analogs may show higher plasma protein affinity due to lipophilicity.
  • Metabolic Stability: Halogenated derivatives (e.g., dichloro, fluoro) resist oxidative metabolism, enhancing their half-life compared to non-halogenated analogs .

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